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Tenidap is a COX-1 selective non-steroidal anti-inflammatory drug (IC50s = <0.03, 1.2, and >30 µM for COX-1, COX-2, and 5-lipoxygenase (5-LO), respectively). It has anti-inflammatory and antirheumatic properties. In vitro, it inhibits prostaglandin D2 (PGD2), leukotriene B4 (LTB4), and prostaglandin E2 (PGE2) synthesis (IC50s = 0.02, 18, and 32 µM, respectively). Tenidap also reversibly and dose-dependently activates hKir2.3 channels in CHO cells (EC50 = 402 nM) and inhibits fatty acid amide hydrolase (FAAH) activity. A formulation containing tenidap was not approved for rheumatoid and osteoarthritis by the FDA due to adverse effects, including bone mineralization loss, as well as liver and kidney toxicity.
Tenidap, also known as CP-66248, is a COX/5-LOX inhibitor and cytokine-modulating anti-inflammatory drug candidate that was under development by Pfizer as a promising...